
3-(4-Isopropyl-piperazin-1-yl)-propylamine
Overview
Description
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an isopropyl group attached to the piperazine ring, which is further connected to a propylamine chain
Mechanism of Action
Target of Action
The primary target of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is the GPR4 receptor , a proton-sensing receptor expressed in endothelial cells and other cell types . This receptor is fully activated by acidic extracellular pH but exhibits lesser activity at the physiological pH 7.4 and minimal activity at more alkaline pH .
Mode of Action
This compound interacts with the GPR4 receptor, leading to its activation. This activation triggers a cascade of intracellular events, resulting in the expression of a number of inflammatory genes such as chemokines, cytokines, adhesion molecules, NF-κB pathway genes, and prostaglandin-endoperoxidase synthase 2 (PTGS2 or COX-2) and stress response genes such as ATF3 and DDIT3 (CHOP) .
Biochemical Pathways
The activation of GPR4 by this compound affects several biochemical pathways. It substantially increases the expression of a number of inflammatory genes, indicating the activation of the inflammatory pathway . The NF-κB pathway, a key regulator of immune responses, is also activated . Moreover, the activation of GPR4 leads to the induction of stress response genes, suggesting the involvement of stress response pathways .
Result of Action
The activation of GPR4 by this compound stimulates the expression of a wide range of inflammatory genes in endothelial cells . This leads to an inflammatory response, which can be observed as increased adhesion of endothelial cells to monocytic cells . Furthermore, the activation of stress response genes suggests that the compound may also induce cellular stress .
Action Environment
The action of this compound is influenced by the environmental pH. The GPR4 receptor is fully activated by acidic extracellular pH, which is commonly found in the tissue microenvironment of various pathological conditions such as tumors, inflammation, ischemic organs, and sickle cell disease . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental factors.
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 3-(4-Isopropyl-piperazin-1-yl)-propylamine vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine typically involves the reaction of 4-isopropylpiperazine with a suitable propylamine derivative. One common method is the reductive amination of 4-isopropylpiperazine with propionaldehyde, followed by hydrogenation. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropyl-piperazin-1-yl)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Derivatives with various functional groups attached to the piperazine ring or propylamine chain.
Scientific Research Applications
3-(4-Isopropyl-piperazin-1-yl)-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride
- 3-Chloro-4-(4-isopropyl-piperazin-1-yl)-phenylamine
Uniqueness
3-(4-Isopropyl-piperazin-1-yl)-propylamine is unique due to its specific structural features, such as the isopropyl group on the piperazine ring and the propylamine chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMGGLFJGYNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510233 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-26-8 | |
| Record name | 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
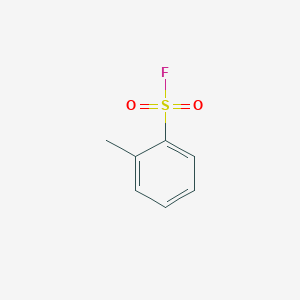
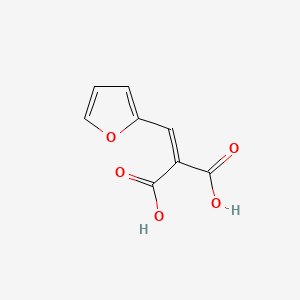
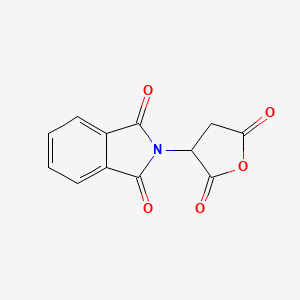



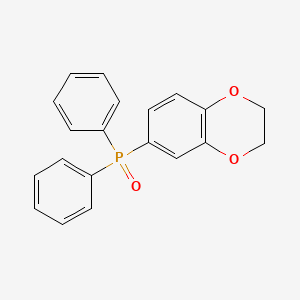
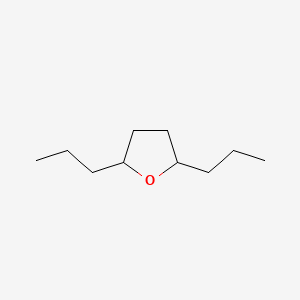
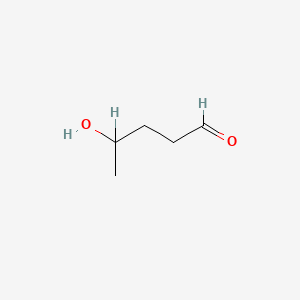
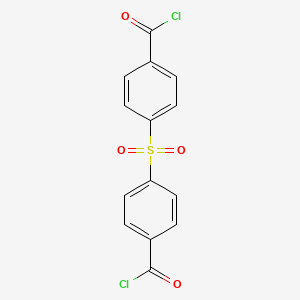
![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)
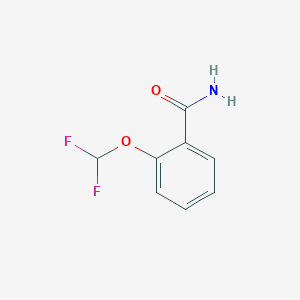
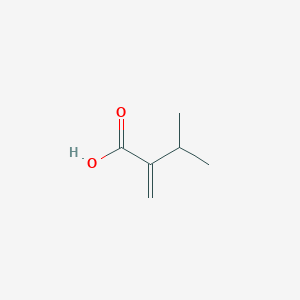
![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)
